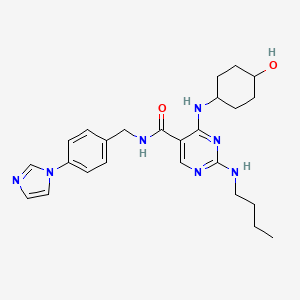

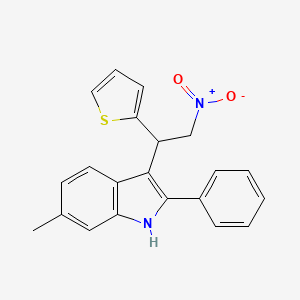

N-(4-(1H-Imidazol-1-yl)benzyl)-2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

UNC2881 is an inhibitor of Mer (IC50 = 4.3 nM), a member of the TAM family of receptor tyrosine kinases. It is selective for Mer over the remaining TAM family members Axl and TYRO3 (IC50s = 360 and 250 nM, respectively). UNC2881 inhibits phosphorylation of Mer in 697 B-ALL acute lymphoblastic leukemia cells (IC50 = 21.9 nM). It inhibits platelet aggregation and ATP release induced by type I equine fibrillar collagen in isolated human platelet-rich plasma when used at a concentration of 3 μM.

UNC2881 is a potent Mer kinase inhibitor. UNC2281 inhibits steady-state Mer kinase phosphorylation with an IC50 value of 22 nM. Treatment with UNC2281 is also sufficient to block EGF-mediated stimulation of a chimeric receptor containing the intracellular domain of Mer fused to the extracellular domain of EGFR. In addition, UNC2881 potently inhibits collagen-induced platelet aggregation, suggesting that this class of inhibitors may have utility for prevention and/or treatment of pathologic thrombosis.

Aplicaciones Científicas De Investigación

Mer Kinase Inhibition

UNC2881 is a potent inhibitor of Mer kinase . It inhibits steady-state Mer kinase phosphorylation with an IC₅₀ value of 22 nM . Mer kinase is a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family . The inhibition of Mer kinase can have implications in various biological processes and diseases, including cancer and autoimmune diseases.

EGF-Mediated Stimulation Blockage

Treatment with UNC2881 is sufficient to block EGF-mediated stimulation of a chimeric receptor containing the intracellular domain of Mer fused to the extracellular domain of EGFR . This suggests that UNC2881 could be used in research related to EGF receptor signaling and its role in cell proliferation and survival.

3. Inhibition of Other TAM Family Members While UNC2881 is most potent against Mer kinase, it also shows inhibitory activity against other members of the TAM family. The IC₅₀ values for inhibition of Axl and Tyro3 are 360 nM and 250 nM, respectively . This suggests potential applications in studying the roles of these kinases in various biological processes and diseases.

Leukemia Research

UNC2881 has been shown to inhibit phosphorylation of Mer in 697 B-ALL acute lymphoblastic leukemia cells . This suggests potential applications in leukemia research and the development of targeted therapies.

Mecanismo De Acción

UNC2881, also known as “N-(4-(1H-Imidazol-1-yl)benzyl)-2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxamide”, is a potent and specific inhibitor of Mer tyrosine kinase . This article will cover the various aspects of its mechanism of action.

Target of Action

UNC2881 primarily targets Mer tyrosine kinase , a member of the TAM (Tyro3, Axl, and Mer) receptor tyrosine kinase (RTK) subfamily . Mer plays a crucial role in platelet aggregation and macrophage activity . UNC2881 also shows additional inhibition against Axl and Tyro .

Mode of Action

UNC2881 inhibits the steady-state phosphorylation of Mer kinase . It blocks the ligand-stimulated activation of a chimeric EGFR-MerTK . It also inhibits endogenous Mer tyrosine kinase activation in acute lymphoblastic leukemia cells .

Biochemical Pathways

The inhibition of Mer kinase by UNC2881 affects the downstream signaling pathways associated with Mer, including those involved in platelet aggregation and macrophage activity . .

Pharmacokinetics

UNC2881 exhibits 14% oral bioavailability and high systemic clearance . It has a terminal half-life of 0.80 hours . These properties impact the bioavailability of UNC2881, making it suitable for in vitro or short-term in vivo studies .

Result of Action

UNC2881 potently inhibits collagen-induced platelet aggregation . It also inhibits ATP release, a marker of platelet activation . In 697 B-ALL cells, UNC2881 inhibited Mer phosphorylation .

Propiedades

IUPAC Name |

2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]-N-[(4-imidazol-1-ylphenyl)methyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N7O2/c1-2-3-12-27-25-29-16-22(23(31-25)30-19-6-10-21(33)11-7-19)24(34)28-15-18-4-8-20(9-5-18)32-14-13-26-17-32/h4-5,8-9,13-14,16-17,19,21,33H,2-3,6-7,10-12,15H2,1H3,(H,28,34)(H2,27,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVXOWLPOFYACO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-Imidazol-1-yl)benzyl)-2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxamide | |

Q & A

Q1: How does UNC2881 interact with Mer kinase and what are the downstream effects of this interaction?

A: UNC2881 acts as a potent and specific inhibitor of Mer tyrosine kinase. [] While the exact binding mechanism isn't fully detailed in the provided research, the study highlights that UNC2881 effectively blocks the kinase activity of Mer. [] This inhibition prevents the downstream signaling cascade triggered by Mer activation, which typically leads to platelet aggregation. [] By disrupting this pathway, UNC2881 effectively reduces collagen-induced platelet aggregation, suggesting its potential as an antithrombotic agent. []

Q2: What is the relationship between the structure of UNC2881 and its activity as a Mer kinase inhibitor?

A: The research highlights the importance of structure-activity relationships (SAR) in developing UNC2881. [] Researchers employed a structure-based drug design approach and a pseudo ring replacement strategy to optimize the compound's structure for Mer kinase inhibition. [] They determined co-crystal structures of Mer with two compounds possessing distinct activities, providing insights into the binding interactions. [] Through subsequent SAR studies, they identified UNC2881 as a lead compound with high potency (IC50 of 22 nM against Mer kinase). [] This emphasizes the critical role of structural modifications in enhancing the compound's activity and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)

![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)